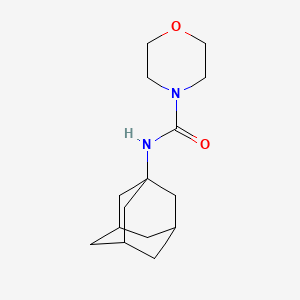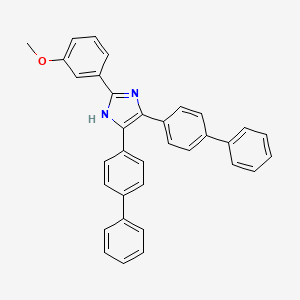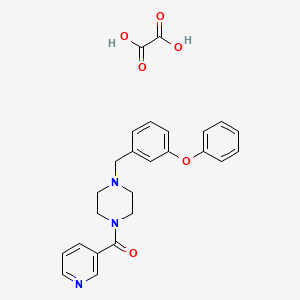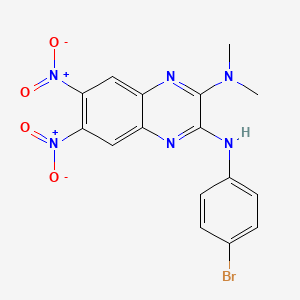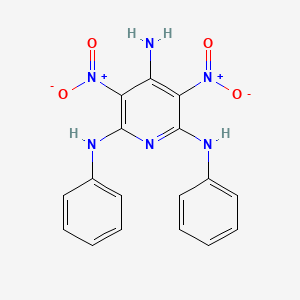
3,5-dinitro-N~2~,N~6~-diphenyl-2,4,6-pyridinetriamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,5-dinitro-N~2~,N~6~-diphenyl-2,4,6-pyridinetriamine, also known as DPA, is a nitrogen-rich organic compound that has been widely studied for its potential applications in various fields of science. DPA is a yellow crystalline solid that is soluble in organic solvents and has a molecular weight of 406.4 g/mol. This compound is known for its ability to form stable complexes with metal ions, making it a useful chelating agent in analytical chemistry and biochemistry.
作用機序
The mechanism of action of 3,5-dinitro-N~2~,N~6~-diphenyl-2,4,6-pyridinetriamine is based on its ability to form stable complexes with metal ions. This property allows this compound to bind to metal ions in biological systems, which can affect the biochemical and physiological processes in cells. For example, this compound has been shown to inhibit the activity of metalloproteases, which are enzymes that are involved in various physiological processes such as tissue remodeling and wound healing.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects in cells and organisms. For example, this compound has been shown to inhibit the growth of cancer cells by chelating metal ions that are required for cell proliferation. This compound has also been shown to have antioxidant properties, which can protect cells from oxidative damage. In addition, this compound has been investigated for its potential use as a therapeutic agent for diseases such as Alzheimer's disease and Parkinson's disease, which are characterized by abnormal accumulation of metal ions in the brain.
実験室実験の利点と制限
3,5-dinitro-N~2~,N~6~-diphenyl-2,4,6-pyridinetriamine has several advantages for use in laboratory experiments. It is a stable and relatively inexpensive compound that can be produced in large quantities. It is also highly soluble in organic solvents, which makes it easy to work with in the laboratory. However, this compound has some limitations as well. It can form complexes with a wide range of metal ions, which can make it difficult to study specific metal-ion interactions. In addition, this compound can be toxic to cells at high concentrations, which can limit its use in certain experiments.
将来の方向性
There are several future directions for research on 3,5-dinitro-N~2~,N~6~-diphenyl-2,4,6-pyridinetriamine. One area of research is the development of new methods for synthesizing this compound and related compounds. Another area of research is the investigation of the potential therapeutic applications of this compound for diseases such as cancer and neurodegenerative diseases. In addition, there is a need for further studies on the biochemical and physiological effects of this compound in cells and organisms, as well as its interactions with metal ions in biological systems. Overall, this compound is a promising compound with a wide range of potential applications in various fields of science.
合成法
The synthesis of 3,5-dinitro-N~2~,N~6~-diphenyl-2,4,6-pyridinetriamine involves the reaction of 2,6-diaminopyridine with nitrobenzene in the presence of a catalyst such as palladium on carbon. The reaction proceeds through a series of steps, including nitration, reduction, and cyclization, to yield the final product. This method of synthesis has been well-established and has been used to produce this compound in large quantities for research purposes.
科学的研究の応用
3,5-dinitro-N~2~,N~6~-diphenyl-2,4,6-pyridinetriamine has been extensively studied for its potential applications in various fields of science, including analytical chemistry, biochemistry, and pharmacology. In analytical chemistry, this compound is used as a chelating agent to form stable complexes with metal ions, which can be detected and quantified using various analytical techniques such as UV-Vis spectroscopy and fluorescence spectroscopy. In biochemistry, this compound has been used to study the interactions between metal ions and biological molecules such as proteins and nucleic acids. In pharmacology, this compound has been investigated for its potential use as a drug delivery agent and as a therapeutic agent for various diseases.
特性
IUPAC Name |
3,5-dinitro-2-N,6-N-diphenylpyridine-2,4,6-triamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N6O4/c18-13-14(22(24)25)16(19-11-7-3-1-4-8-11)21-17(15(13)23(26)27)20-12-9-5-2-6-10-12/h1-10H,(H4,18,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTGGOFIQPVPHMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=C(C(=C(C(=N2)NC3=CC=CC=C3)[N+](=O)[O-])N)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N6O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(2-fluorobenzyl)oxy]benzonitrile](/img/structure/B4968557.png)
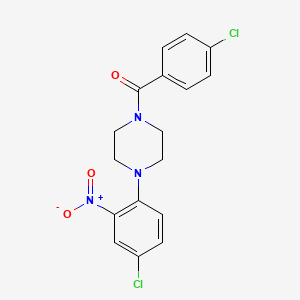
![N-[3-(1H-1,2,3-benzotriazol-1-yl)propyl]-2-[1-(4-methoxy-3-methylbenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B4968570.png)
![[1,2-phenylenebis(methylene)]bis[bis(2-methylphenyl)phosphine] dioxide](/img/structure/B4968574.png)
![N-(4-chlorophenyl)-2-[1-methyl-5-oxo-3-(2-phenylethyl)-2-thioxo-4-imidazolidinyl]acetamide](/img/structure/B4968581.png)
![3-[(3-fluorophenyl)amino]-1-phenyl-1-propanone](/img/structure/B4968584.png)
![3,4,6-trichloro-N-(2-oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethyl)-1-benzothiophene-2-carboxamide](/img/structure/B4968596.png)
![1-acetyl-N-[(5-fluoro-2,3-dimethyl-1H-indol-7-yl)methyl]-4-piperidinecarboxamide](/img/structure/B4968607.png)
![5-[(3,4-dimethylphenoxy)methyl]-N-[2-(3-pyridinyl)ethyl]-3-isoxazolecarboxamide](/img/structure/B4968616.png)
